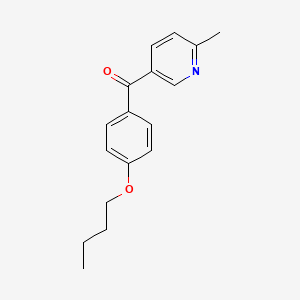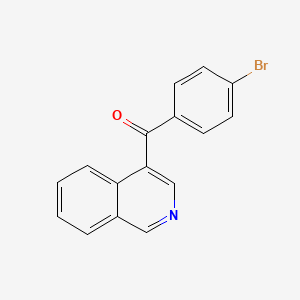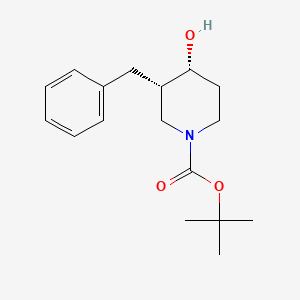
cis-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat
Übersicht
Beschreibung
cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyl group attached to a piperidine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of stereoselective reactions and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for investigating the pharmacological properties of piperidine-based drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Biochemische Analyse
Biochemical Properties
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling events . Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, thereby altering their function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and dysfunction . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in specific tissues or organelles .
Subcellular Localization
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate with appropriate reagents. One common method includes the reduction of the oxo group using L-selectride in anhydrous tetrahydrofuran to yield the cis isomer .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: L-selectride and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate.
Reduction: Formation of various hydroxylated derivatives.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Comparison: cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl (3S,4R)-3-benzyl-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJKJIHCHLRYJJ-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



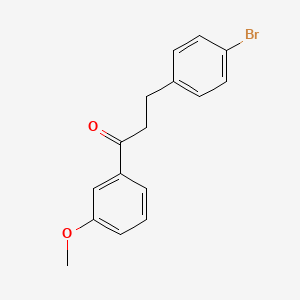
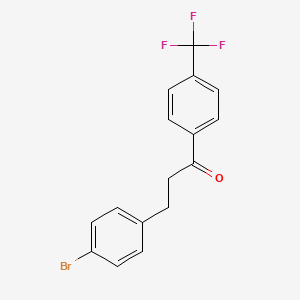
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)


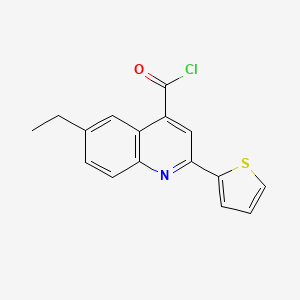

![4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1532449.png)
![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)
